molecular formula C27H26BrN3S B11474194 4-(4-bromophenyl)-N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methyl-1,3-thiazol-2-amine

4-(4-bromophenyl)-N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methyl-1,3-thiazol-2-amine

Cat. No.: B11474194
M. Wt: 504.5 g/mol
InChI Key: NZFHSGURXWKQHH-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methyl-1,3-thiazol-2-amine is a complex organic compound that features a bromophenyl group, a dibenzoazepine moiety, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong bases, such as sodium hydride, and various solvents, including dimethylformamide and tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

4-(4-bromophenyl)-N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methyl-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methyl-1,3-thiazol-2-amine
  • 4-(4-fluorophenyl)-N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methyl-1,3-thiazol-2-amine
  • 4-(4-methylphenyl)-N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methyl-1,3-thiazol-2-amine

Uniqueness

The uniqueness of 4-(4-bromophenyl)-N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methyl-1,3-thiazol-2-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H26BrN3S

Molecular Weight

504.5 g/mol

IUPAC Name

4-(4-bromophenyl)-N-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-N-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C27H26BrN3S/c1-30(27-29-24(19-32-27)20-13-15-23(28)16-14-20)17-6-18-31-25-9-4-2-7-21(25)11-12-22-8-3-5-10-26(22)31/h2-5,7-10,13-16,19H,6,11-12,17-18H2,1H3

InChI Key

NZFHSGURXWKQHH-UHFFFAOYSA-N

Canonical SMILES

CN(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)C4=NC(=CS4)C5=CC=C(C=C5)Br

Origin of Product

United States

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